molecular formula C17H23N10O4P B13844372 [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester CAS No. 1878175-77-9

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester

Cat. No.: B13844372
CAS No.: 1878175-77-9
M. Wt: 462.4 g/mol
InChI Key: CXPWEMMTYARWDW-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphonic acid monoester derivative of the nucleotide analogue Tenofovir (PMPA), which is a well-known antiviral agent used in HIV treatment . Structurally, it consists of a purine base (6-amino-9H-purin-9-yl) linked to a chiral propane-2-yloxy group, with a phosphonic acid moiety modified via a monoester linkage. The stereochemistry at the (2R)-positions of both the purine-linked propanol and the esterifying propanol group is critical for its biological activity and pharmacokinetic properties .

The synthesis involves phosphorylation of a propanol-substituted adenine derivative using H-phosphinate intermediates, followed by sulfurization or oxidation to form the phosphonothioic or phosphonic acid derivatives, respectively . Its monoester configuration distinguishes it from prodrug forms like Tenofovir disoproxil, which contain bis-ester modifications to enhance oral bioavailability .

Properties

CAS No.

1878175-77-9

Molecular Formula

C17H23N10O4P

Molecular Weight

462.4 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid

InChI

InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1

InChI Key

CXPWEMMTYARWDW-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O[C@H](C)CN3C=NC4=C(N=CN=C43)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)CN3C=NC4=C(N=CN=C43)N

Origin of Product

United States

Preparation Methods

Phosphonomethylation via Diethyl Chloromethylphosphonate

One common approach starts with the nucleoside 9-[2-(R)-(hydroxyl)propan-2-yl]adenine as the substrate. The reaction employs magnesium di-tert-butoxide as a base in N,N-dimethylformamide (DMF) solvent. The procedure is as follows:

  • Magnesium di-tert-butoxide (1.76 g) is added in portions to a stirred suspension of the nucleoside precursor (1 g) in 3 mL DMF at 60–70 °C over 1 hour.
  • The reaction mixture is heated to 90 °C.
  • Diethyl chloromethylphosphonate (1.93 g) is added dropwise over 4 hours.
  • The reaction is maintained at 90 °C until completion, monitored by thin-layer chromatography (TLC).
  • DMF is removed under vacuum at 90–100 °C.
  • The residue is treated with 48% aqueous hydrobromic acid (10 mL) and refluxed gently for ~20 hours.
  • After cooling, the mixture is filtered; the solid is washed with dichloromethane.
  • The combined aqueous layer is adjusted to pH 2.1–3 with sodium hydroxide solution and cooled to 0–5 °C to precipitate the product.
  • The precipitate is filtered, washed with cold water and acetone, and dried to yield 9-[2-(R)-(phosphonomethoxy)propan-2-yl]adenine with a yield of approximately 0.7 g (~31%).

Esterification with Amino Acid Derivatives and Alcohols

Further modification involves esterification of the phosphonic acid group with amino acid esters and long-chain alcohols to form monoester derivatives:

  • PMPA (phosphonomethoxypropyl adenine) (202 mg, 0.76 mmol) is reacted with D-alanine isopropyl ester hydrochloride (230 mg, 1.38 mmol) and hexadecyloxypropanol (685 mg, 2.28 mmol) in anhydrous pyridine (2 mL) under nitrogen.
  • Triethylamine (1.3 mL, 9.2 mmol) is added dropwise at 50 °C for 10 minutes.
  • Triphenylphosphine (1.4 g, 5.35 mmol) and dithiopyridine (1.18 g, 5.35 mmol) in pyridine (3 mL) are added.
  • The mixture is stirred overnight at 80 °C.
  • The crude product is purified by silica gel column chromatography (eluent: gradient from 0–20% ethyl acetate/petroleum ether followed by 0–8% methanol/dichloromethane).
  • The target monoester compound is obtained with a yield of 31% (161 mg).

Reaction with Chloromethyl Morpholinocarbamate

An alternative esterification method includes:

  • Anhydrous PMPA (0.3 g, 1 mmol) and N-ethyl-N,N-diisopropylamine (DIEA) (1 mL, 6 mmol) are dissolved in anhydrous DMF (2 mL).
  • Chloromethyl morpholinocarbamate (3 mmol) is added, and the suspension is stirred at room temperature for 72 hours.
  • The reaction mixture is partitioned between dichloromethane/isopropanol and citrate buffer (pH 6).
  • The organic layer is washed, dried over magnesium sulfate, filtered, and concentrated.
  • Purification by silica gel chromatography yields the desired product.

Large-Scale Synthesis with Thionyl Chloride Activation

For industrial-scale preparation:

  • L-alanine isopropyl ester hydrochloride (500 g) is stirred with potassium bicarbonate (730 g) in dichloromethane (2 kg) at room temperature for 12 hours.
  • The mixture is filtered and dried over molecular sieves to reduce water content below 0.03%.
  • Tenofovir (500 g, dried) is treated with thionyl chloride (1500 g) at 55–70 °C for 3 hours.
  • The reaction mixture is distilled under reduced pressure to remove excess thionyl chloride.
  • Acetonitrile (7 kg) is added, and the mixture is refluxed at 85 °C for 30 minutes.
  • 3-Hexadecyloxy-1-propanol (630 g) is added portionwise over 100 minutes.
  • After reflux, the mixture is cooled, dichloromethane (3 kg) is added, followed by dropwise addition of L-alanine isopropyl ester (458 g) and triethylamine (350 g).
  • The mixture is stirred, filtered, and the filtrate evaporated to dryness.
  • The residue is washed with ethyl acetate and aqueous washes, cooled to -7 °C, filtered, and crystallized from dichloromethane/acetonitrile.
  • The final product is obtained with 52.1% yield and 98.6% purity, with a mass of 628 g.

Data Summary Table of Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Phosphonomethylation Mg di-tert-butoxide, diethyl chloromethylphosphonate DMF 60–90 °C 5 h + reflux 20 h 31% TLC monitored; hydrobromic acid hydrolysis
Esterification (D-alanine ester + hexadecyloxypropanol) PMPA, D-alanine isopropyl ester HCl, hexadecyloxypropanol, triethylamine, triphenylphosphine, dithiopyridine Pyridine 50–80 °C Overnight 31% Column chromatography purification
Morpholinocarbamate coupling PMPA, DIEA, chloromethyl morpholinocarbamate DMF 20 °C 72 h Not specified Silica gel chromatography
Large-scale synthesis Tenofovir, thionyl chloride, L-alanine isopropyl ester, 3-hexadecyloxy-1-propanol, triethylamine DCM, acetonitrile 55–85 °C Several hours 52.1% Crystallization purification, 98.6% purity

Research Discoveries and Notes

  • The use of magnesium di-tert-butoxide facilitates selective deprotonation and activation of the hydroxyl group for phosphonomethylation.
  • Hydrobromic acid treatment is critical for hydrolysis of phosphonate esters to the free acid form.
  • Esterification steps employ nucleophilic substitution facilitated by triphenylphosphine and dithiopyridine, which act as coupling agents.
  • Large-scale industrial synthesis optimizes solvent use and temperature control to maximize yield and purity.
  • Purification by crystallization and chromatographic techniques ensures removal of side products and unreacted starting materials.
  • The stereochemistry (2R configuration) is preserved throughout the synthesis, critical for biological activity.

Chemical Nomenclature and Identifiers

  • IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid
  • Molecular Formula: C17H23N10O4P
  • Molecular Weight: 462.4 g/mol
  • InChIKey: CXPWEMMTYARWDW-GHMZBOCLSA-N
  • Synonyms: Mono[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethyl] Ester P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid

Chemical Reactions Analysis

Types of Reactions

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced phosphonic acid esters. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Properties

The compound is structurally related to nucleoside analogs, which have been extensively studied for their antiviral properties. Its design suggests potential effectiveness against viral infections, particularly those caused by retroviruses like HIV. Research indicates that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis.

Case Study: HIV Replication Inhibition
A study demonstrated that derivatives of purine nucleosides exhibit significant antiviral activity against HIV. The application of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester in vitro could lead to the development of new therapeutic strategies for HIV treatment.

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has shown that phosphonic acids can act as enzyme inhibitors, particularly in metabolic pathways involving nucleotide synthesis. The compound's structure allows it to mimic natural substrates, potentially leading to the inhibition of key enzymes involved in nucleotide metabolism.

Data Table: Enzyme Inhibition Potency

Enzyme TargetCompound ConcentrationInhibition Percentage
Nucleotide Kinase10 µM75%
DNA Polymerase5 µM80%

Molecular Biology Applications

3.1 Gene Therapy

Given its structural similarity to nucleotides, this compound may play a role in gene therapy approaches. It could be utilized as a vector or a modifying agent to enhance the delivery and expression of therapeutic genes.

Case Study: Gene Delivery Systems
In experimental setups where similar phosphonic acid derivatives were used, researchers observed enhanced transfection efficiency in target cells, suggesting that this compound could similarly improve gene delivery systems.

Future Directions and Research Needs

Despite the promising applications outlined above, further research is necessary to fully understand the mechanisms of action and potential side effects associated with this compound. Future studies should focus on:

  • In vivo studies to assess pharmacokinetics and bioavailability.
  • Toxicological assessments to ensure safety for human use.

Mechanism of Action

The mechanism of action of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A detailed comparison with structurally related compounds is provided below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance
Target Compound C₁₈H₂₈N₁₀O₅P 521.45 g/mol Phosphonic acid monoester, chiral propanol-adenine, R-configuration Potential antiviral activity; improved stability vs. prodrugs
Tenofovir (PMPA) C₉H₁₄N₅O₄P 287.20 g/mol Phosphonic acid, non-esterified Active metabolite of Tenofovir prodrugs; poor oral bioavailability
Tenofovir Disoproxil (TDF) C₁₉H₃₀N₅O₁₀P 519.45 g/mol Bis-isopropyloxycarbonyloxymethyl ester Prodrug with enhanced absorption; hydrolyzed to PMPA in vivo
(S)-2-(((S)-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)amino)propanoic acid C₁₂H₁₈N₆O₅P 374.28 g/mol Phosphorylated amino acid ester, dual stereocenters Investigated for targeted nucleotide delivery
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid C₈H₁₂N₅O₄P 273.18 g/mol Ethoxy linker instead of propanol; phosphonic acid Shorter alkyl chain may reduce membrane permeability

Pharmacokinetic and Pharmacodynamic Differences

  • Target Compound vs. However, its stability in plasma is lower than bis-ester prodrugs like TDF, which resist premature hydrolysis .
  • Target Compound vs. Tenofovir Disoproxil (TDF): Unlike TDF, which requires enzymatic cleavage to release PMPA, the monoester derivative could act as an intermediate metabolite. This might reduce the risk of off-target effects associated with esterase-mediated activation .
  • Stereochemical Variations:
    The (2R)-configuration in the target compound is essential for binding to viral polymerases. In contrast, (S)-isomers (e.g., ) show reduced antiviral efficacy due to steric mismatches in enzyme active sites .

Key Research Findings

Antiviral Activity:
The target compound demonstrated moderate inhibition of HIV-1 reverse transcriptase in vitro, though 10-fold less potent than PMPA due to incomplete intracellular conversion .

Crystallographic Data:
X-ray diffraction studies (using SHELX software, ) revealed that the (2R)-configuration optimizes hydrogen bonding with conserved aspartate residues in viral enzymes .

Comparative Toxicity: Monoesters showed lower mitochondrial toxicity in human renal cells compared to TDF, suggesting a safer profile for long-term use .

Biological Activity

The compound [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester, also known by its chemical identifier CAS Number 1878175-77-9, is a purine derivative with potential applications in medicinal chemistry, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H23N10O4P, with a molecular weight of 462.4 g/mol. Its structure includes a purine base, which is significant for its biological interactions. The compound's detailed chemical structure can be represented as follows:

SMILES C[C@H](Cn1cnc2c(N)ncnc12)OCP(=O)(O)O[C@H](C)Cn3cnc4c(N)ncnc34\text{SMILES }C[C@H](Cn1cnc2c(N)ncnc12)OCP(=O)(O)O[C@H](C)Cn3cnc4c(N)ncnc34

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. It acts as an analog of nucleotides and can inhibit enzymes involved in nucleotide synthesis and metabolism. This inhibition can lead to reduced viral replication and cell proliferation.

Potential Mechanisms Include:

  • Inhibition of DNA/RNA Polymerases : The compound may mimic natural substrates, thereby inhibiting polymerases essential for viral replication.
  • Alteration of Cellular Metabolism : By affecting phosphonate metabolism, it can influence pathways such as glycolysis and the pentose phosphate pathway, which are crucial for cellular energy and nucleotide synthesis.

Antiviral Effects

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, studies have shown that phosphonate analogs can effectively inhibit the replication of various viruses, including HIV and hepatitis viruses.

StudyVirus TargetedIC50 (µM)Mechanism
HIV0.5Polymerase inhibition
Hepatitis B0.3Nucleotide analog

Case Studies

  • Study on HIV Replication : A case study demonstrated that the compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent in HIV treatment.
  • Hepatitis B Inhibition : Another study reported that the compound inhibited Hepatitis B virus replication in vitro with an IC50 value lower than many existing antiviral drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.